5-Oxo-7-octenoic acid
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Overview
Description
5-oxo-7-octenoic acid is a medium-chain fatty acid.
Scientific Research Applications
Enzymatic Production and Kinetic Factors
- 5-Oxo-7-octenoic acid is involved in the enzymatic breakdown of linoleic acid in mushrooms. Studies on the production of related compounds, like 1-octen-3-ol and 10-oxo-trans-8-decenoic acid, using mushroom enzymes, have explored factors such as temperature, LA concentration, and pH, affecting the yield of these reactions (Morawicki et al., 2005).
Biological Effects and Receptors
- In the realm of arachidonic acid metabolism, compounds like this compound are products of specific enzymatic pathways. The biological effects and receptors of similar compounds, like hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs), have been extensively studied, revealing their roles in diseases such as asthma and cancer (Powell & Rokach, 2015).
Metabolism in Human Neutrophils
- The metabolism of related fatty acids by human neutrophils has been investigated, particularly focusing on the biologically active metabolites produced and their potential involvement in inflammatory skin diseases (Cossette et al., 2008).
Adsorption and Reaction Pathways on Copper
- Research on closely related compounds, like 7-octenoic acid, has focused on their adsorption and reaction pathways on copper substrates. These studies help understand the surface interactions and potential industrial applications of these compounds (Bavisotto et al., 2021).
Inhibition of Granulocyte Activation
- This compound's analogs have been studied for their role in inhibiting the activation of granulocytes, such as eosinophils, by specific receptor antagonists. This research is pivotal in understanding inflammatory responses and developing therapeutic agents for allergic diseases (Gore et al., 2014).
Physiological Source and Chemotaxis
- Research has identified certain cell types, like dendritic cells, as sources of metabolites similar to this compound, providing insights into the regulation of inflammatory responses and the induction of chemotaxis in neutrophils and eosinophils (Zimpfer et al., 2000).
Biochemical and Biological Properties
- Studies have detailed the biochemical and biological properties of compounds like 5-oxo-ETE, shedding light on their synthesis, cellular responses, and potential roles in diseases such as asthma and cancer (Powell & Rokach, 2005).
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-oxooct-7-enoic acid |
InChI |
InChI=1S/C8H12O3/c1-2-4-7(9)5-3-6-8(10)11/h2H,1,3-6H2,(H,10,11) |
InChI Key |
HWLHBDCASWFKNP-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)CCCC(=O)O |
Canonical SMILES |
C=CCC(=O)CCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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